cis,trans-5,9-Cyclododecadiene-cis-1,2-diol
Overview
Description
Molecular Structure Analysis
The molecular formula of “cis,trans-5,9-Cyclododecadiene-cis-1,2-diol” is C12H20O2 . It is a cyclic compound with two double bonds and two hydroxyl groups attached to the 12-carbon ring .Physical And Chemical Properties Analysis
“Cis,trans-5,9-Cyclododecadiene-cis-1,2-diol” is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal . . The melting point ranges from 156.0 to 161.0°C .Scientific Research Applications
Isomerization and Biological Activity
- Studies on conjugated linoleic acid (CLA), which shares the characteristic of containing cis-trans isomers like "cis,trans-5,9-Cyclododecadiene-cis-1,2-diol," demonstrate its significant physiological effects. The cis-9,trans-11 and trans-10,cis-12 CLA isomers have been investigated for their roles in lipid metabolism, carcinogenesis inhibition, and their impact on body composition and growth/feed efficiency through separate biochemical mechanisms (Pariza, Park, & Cook, 2001).
Catalytic Oxidation
- Research on the selective catalytic oxidation of cyclohexene, a process relevant to understanding the chemical behavior of complex isomers like "cis,trans-5,9-Cyclododecadiene-cis-1,2-diol," highlights the synthetic value of controlling oxidation to achieve specific products (Cao et al., 2018). This research underscores the importance of selectivity in chemical reactions for industrial and academic applications.
Cis-trans Isomerization in Proteins
- The process of cis-trans isomerization in proteins is critical for understanding the folding and function of these biomolecules, relevant to the broader study of isomerization processes. Computational studies offer insights into the catalytic mechanisms of peptidyl-prolyl cis-trans isomerases (PPIases), providing a foundation for drug design and enzyme catalysis research (Ladani et al., 2015).
Applications in Synthetic Biology
- The engineering of transcription control systems in synthetic biology, which may utilize cis-trans isomerization principles, demonstrates the utility of these processes in regulating gene expression. This research field aims to develop systems with practical applications, including metabolic engineering and the construction of genetic circuits, showcasing the potential of cis-trans isomerization in biotechnology (Engstrom & Pfleger, 2017).
properties
IUPAC Name |
(1S,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYILZSOXKSYCF-NGSWUUQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C=C\CC[C@@H]([C@@H](CC/C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243829 | |
Record name | rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol | |
CAS RN |
29118-70-5 | |
Record name | rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29118-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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